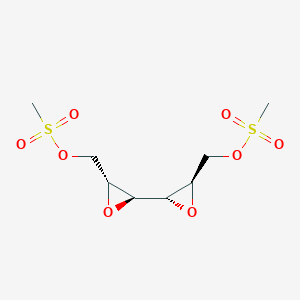
1,6-Di-O-mesyl-2,3,4,5-dianhydro-iditol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Di-O-mesyl-2,3,4,5-dianhydro-iditol is a chemical compound derived from iditol, a sugar alcohol. This compound is characterized by the presence of mesyl (methanesulfonyl) groups at the 1 and 6 positions, and an anhydro structure at the 2, 3, 4, and 5 positions. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
1,6-Di-O-mesyl-2,3,4,5-dianhydro-iditol can be synthesized from isommanide (1,4:3,6-dianhydro-d-mannitol) as a starting material . . The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,6-Di-O-mesyl-2,3,4,5-dianhydro-iditol undergoes various chemical reactions, including:
Substitution Reactions: The mesyl groups can be substituted with other nucleophiles, such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Methanesulfonyl Chloride: Used for introducing mesyl groups.
Pyridine: Acts as a base in the mesylation reaction.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, depending on the nucleophiles and reducing agents used .
科学研究应用
Medicinal Chemistry Applications
- Antimicrobial Activity : Compounds derived from 1,6-Di-O-mesyl-2,3,4,5-dianhydro-iditol have shown promising antimicrobial properties. For instance, derivatives synthesized from this compound were evaluated for their efficacy against various bacterial strains. Some derivatives exhibited significant activity against Staphylococcus aureus and E. coli, with minimum inhibitory concentration (MIC) values indicating their potential as antimicrobial agents .
- Inhibition of Glycosidases : The compound has been studied for its role as an inhibitor of glucosidases and glycosyltransferases. These enzymes are crucial in carbohydrate metabolism and play a role in diseases such as diabetes and Gaucher disease. Iminosugar analogues derived from this compound have demonstrated potent inhibitory effects on these enzymes, showcasing their therapeutic potential in managing metabolic disorders .
- Antioxidant Properties : Research has indicated that certain derivatives possess antioxidant capabilities. These properties are essential for developing therapeutic agents that can mitigate oxidative stress-related diseases .
Polymer Science Applications
- Polymerization Reactions : The compound can participate in anionic cyclopolymerization reactions to form polyfunctional materials. For example, the anionic polymerization of related dianhydro compounds has led to the development of new polymeric materials with unique properties suitable for various industrial applications .
- Synthesis of Polyurethanes : this compound has been utilized in synthesizing polyurethanes by reacting with diisocyanates. These polyurethanes exhibit desirable mechanical properties and thermal stability, making them suitable for applications in coatings and adhesives .
Glycoscience Applications
- Glycoconjugate Synthesis : The compound serves as a precursor for synthesizing glycoconjugates which are vital in developing vaccines and targeted drug delivery systems. Its ability to modify glycan structures allows researchers to explore new avenues in immunology and cancer therapy .
- Research in Carbohydrate Chemistry : It plays a significant role in studying carbohydrate chemistry due to its structural features that mimic natural sugars. This makes it a valuable tool for investigating enzyme-substrate interactions and carbohydrate-based biological processes .
Case Study 1: Antimicrobial Derivatives
A study evaluated several derivatives of this compound against clinical isolates of bacteria. The results demonstrated that specific modifications to the compound's structure significantly enhanced its antimicrobial activity compared to the parent compound.
Case Study 2: Glycosidase Inhibition
Another research project focused on synthesizing N-substituted iminosugar analogues from this compound. The study found that these analogues effectively inhibited α-glucosidase and β-glucosidase enzymes with IC50 values comparable to established drugs used in diabetes treatment.
作用机制
相似化合物的比较
Similar Compounds
1,43,6-Dianhydro-d-mannitol: A precursor in the synthesis of 1,6-Di-O-mesyl-2,3,4,5-dianhydro-iditol.
Isosorbide: Another dianhydrohexitol used in polymer synthesis.
Isomannide: Similar to isosorbide, used in various chemical reactions.
Uniqueness
This compound is unique due to its specific mesylation at the 1 and 6 positions, which imparts distinct chemical properties and reactivity compared to other similar compounds .
属性
CAS 编号 |
56247-01-9 |
|---|---|
分子式 |
C8H14O8S2 |
分子量 |
302.3 g/mol |
IUPAC 名称 |
[(2R,3R)-3-[(2R,3R)-3-(methylsulfonyloxymethyl)oxiran-2-yl]oxiran-2-yl]methyl methanesulfonate |
InChI |
InChI=1S/C8H14O8S2/c1-17(9,10)13-3-5-7(15-5)8-6(16-8)4-14-18(2,11)12/h5-8H,3-4H2,1-2H3/t5-,6-,7-,8-/m1/s1 |
InChI 键 |
MFJOKRDJJGVHTE-NGJRWZKOSA-N |
SMILES |
CS(=O)(=O)OCC1C(O1)C2C(O2)COS(=O)(=O)C |
手性 SMILES |
CS(=O)(=O)OC[C@@H]1[C@H](O1)[C@@H]2[C@H](O2)COS(=O)(=O)C |
规范 SMILES |
CS(=O)(=O)OCC1C(O1)C2C(O2)COS(=O)(=O)C |
同义词 |
1,6-di-O-mesyl-2,3,4,5-dianhydro-iditol 1,6-di-O-mesyl-2,3,4,5-dianhydro-iditol, (D)-isomer 1,6-di-O-mesyl-2,3,4,5-dianhydro-iditol, (L)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















